![molecular formula C23H19ClN2O2S B2635265 4-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358376-98-3](/img/structure/B2635265.png)
4-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
4-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique structure and properties, which make it an ideal candidate for use in various scientific studies.
Scientific Research Applications
- Spectroelectrochemical studies have provided insights into the interconversion of different redox states, highlighting its potential in these areas .
- Synthetic derivatives of this structure exhibit diverse biological and pharmaceutical activities, making it relevant for drug discovery and development .
- Understanding this interaction sheds light on how plants address the challenge of toxic chemical defense .
Electrochromic and Optical Devices
Medicinal Chemistry and Drug Development
Plant Chemical Defense Mechanisms
Surface Science and Raman Spectroscopy
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-28-19-10-4-16(5-11-19)14-25-23(27)22-21(26-12-2-3-13-26)20(15-29-22)17-6-8-18(24)9-7-17/h2-13,15H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVTTFWHSUOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |
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